2-nitro-N-[(Z)-[(E)-4-phenylbut-3-en-2-ylidene]amino]aniline
Description
2-nitro-N-[(Z)-[(E)-4-phenylbut-3-en-2-ylidene]amino]aniline is an organic compound that features a nitro group and an aniline moiety. This compound is of interest due to its potential applications in various fields, including organic synthesis, medicinal chemistry, and materials science. The presence of both nitro and aniline groups makes it a versatile intermediate in the synthesis of more complex molecules.
Properties
IUPAC Name |
2-nitro-N-[(Z)-[(E)-4-phenylbut-3-en-2-ylidene]amino]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c1-13(11-12-14-7-3-2-4-8-14)17-18-15-9-5-6-10-16(15)19(20)21/h2-12,18H,1H3/b12-11+,17-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOXVSYFXFZFEHV-VBEVGYOXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=CC=CC=C1[N+](=O)[O-])C=CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/NC1=CC=CC=C1[N+](=O)[O-])/C=C/C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-nitro-N-[(Z)-[(E)-4-phenylbut-3-en-2-ylidene]amino]aniline typically involves the reaction of 2-nitroaniline with an appropriate aldehyde or ketone under acidic or basic conditions to form the Schiff base. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of catalysts, such as transition metal complexes, can enhance the reaction rate and selectivity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-nitro-N-[(Z)-[(E)-4-phenylbut-3-en-2-ylidene]amino]aniline undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to form nitroso or nitro derivatives.
Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Reduction: Iron, tin, or zinc with hydrochloric acid.
Oxidation: Hydrogen peroxide, peroxyacids, or sodium perborate.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products Formed
Reduction: 2-amino-N-[(Z)-[(E)-4-phenylbut-3-en-2-ylidene]amino]aniline.
Oxidation: Nitroso or nitro derivatives.
Substitution: Various substituted aniline derivatives depending on the electrophile used.
Scientific Research Applications
2-nitro-N-[(Z)-[(E)-4-phenylbut-3-en-2-ylidene]amino]aniline has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-nitro-N-[(Z)-[(E)-4-phenylbut-3-en-2-ylidene]amino]aniline involves its interaction with molecular targets through the formation of Schiff bases. The nitro group can undergo reduction to form an amino group, which can then participate in further chemical reactions. The compound’s ability to form stable complexes with transition metals also contributes to its biological and chemical activities .
Comparison with Similar Compounds
Similar Compounds
2-nitroaniline: A precursor to 2-nitro-N-[(Z)-[(E)-4-phenylbut-3-en-2-ylidene]amino]aniline, used in the synthesis of dyes and pigments.
4-nitroaniline: Similar in structure but with the nitro group in the para position, used in the production of pharmaceuticals and agrochemicals.
2-amino-5-nitrobenzoic acid: Another nitroaniline derivative with applications in organic synthesis and medicinal chemistry.
Uniqueness
This compound is unique due to its ability to form Schiff bases and its dual functionality as both a nitro and aniline compound. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis and a potential candidate for drug development .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
